molecular formula C9H10N2 B041236 di(1H-pyrrol-2-yl)methane CAS No. 21211-65-4

di(1H-pyrrol-2-yl)methane

Cat. No. B041236
CAS RN: 21211-65-4
M. Wt: 146.19 g/mol
InChI Key: PBTPREHATAFBEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Carbon-Carbon Bond Formation: A mild process using iodine as a catalyst in an aqueous medium is effective for the synthesis of related bis(pyrrolo[2,3-d]pyrimidinyl)methanes (Sharma & Bhuyan, 2014).
  • Formation of Heteroscorpionate Ligands: Synthesis involves forming ligands with a di(pyridin-2-yl)(1H-pyrrol-2-yl)methane substructure (Toganoh, Harada, & Furuta, 2008).

Molecular Structure Analysis

Chemical Reactions and Properties

  • Alkyne Cyclotrimerization Reactions: Catalytic activity in alkyne cyclotrimerization reactions is significantly enhanced by certain ligands (Toganoh, Harada, & Furuta, 2008).
  • Cleavage of the N1-CAlk Bond: Electron impact mass spectra studies show fragmentation pathways including cleavage of the N1-CAlk bond (Klyba et al., 2019).

Physical Properties Analysis

  • Film Fabrication: Chromophores based on pyrrole-pyridine show importance in film growth method on film microstructure and optical/electrooptic response (Facchetti et al., 2006).
  • Gas-phase Molecular Structures: Electron diffraction determines the molecular structures of related compounds in the gas phase (Rankin, Todd, & Fild, 1982).

Chemical Properties Analysis

  • Reactivity with Organotin Derivatives: Synthesis and characterization of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have been studied (Li, Song, Dai, & Tang, 2010).
  • Coordination Compounds: The synthesis and investigation of di(1H-tetrazol-5-yl)methane as a neutral nitrogen-rich ligand in various energetic transition metal complexes (Freis, Klapötke, Stierstorfer, & Szimhardt, 2017).

Scientific Research Applications

1. Catalysis and Chemical Reactions

Di(1H-pyrrol-2-yl)methane has been utilized in various catalytic and chemical reactions. For instance, it forms cationic rhodium(I) complexes which enhance catalytic activity in alkyne cyclotrimerization reactions, as demonstrated by Toganoh, Harada, and Furuta (2008) (Toganoh, Harada, & Furuta, 2008). Zheng and Wang (2016) also reported the synthesis of di(aminomethylpyrrolyl)methane derivatives for zinc complex catalysis in polymerization reactions (Zheng & Wang, 2016).

2. Ligand Synthesis and Molecular Architecture

The compound has been used in synthesizing new ligands and exploring molecular architectures. Heinze and Reinhart (2005) discussed its use in forming unique hydrogen-bonding networks for self-assembly in the solid state (Heinze & Reinhart, 2005). Additionally, Facchetti et al. (2006) explored its role in electrooptic film fabrication, emphasizing the importance of molecular architecture (Facchetti et al., 2006).

3. Photovoltaic and Electronic Applications

Di(1H-pyrrol-2-yl)methane derivatives have been employed in the development of novel dyes for dye-sensitized solar cells, as studied by Jafari Chermahini et al. (2017), who highlighted their impact on enhancing solar energy-to-electricity conversion efficiency (Jafari Chermahini et al., 2017).

4. Synthesis of Metal Complexes and Coordination Chemistry

The compound's utility extends to the synthesis of metal complexes and exploration in coordination chemistry. Cheng et al. (2006) and Li et al. (2010) have contributed to this field, detailing the synthesis and properties of zinc and organotin complexes with pyridyl functionalized bis(pyrazol-1-yl)methanes (Cheng et al., 2006; Li et al., 2010) (Li et al., 2010).

5. Organic Synthesis and Chemical Transformations

The compound is instrumental in various organic synthesis and chemical transformations. Yu et al. (2016) described its use in the synthesis of pyrroles through Pd-catalyzed annulation reactions (Yu et al., 2016). Schärer, Étienne, and Burger (1985) explored its applications in the protonation and synthesis of di(1-pyrrolyl)alkenes (Schärer, Étienne, & Burger, 1985).

Safety And Hazards

Di(1H-pyrrol-2-yl)methane is classified as a warning substance . It has hazard statements H315 and H319 . The precautionary statements for the compound are P305+P351+P338 .

Future Directions

Di(1H-pyrrol-2-yl)methane is used as a reagent in the synthesis of gold nanoparticles . It is also used in the synthesis of other chemical compounds . The compound is available for research purposes .

properties

IUPAC Name

2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6,10-11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTPREHATAFBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CC2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175443
Record name Di-2-pyrrolylmethane
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

di(1H-pyrrol-2-yl)methane

CAS RN

21211-65-4
Record name Dipyrrylmethane
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Record name Di-2-pyrrolylmethane
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Record name Di-2-pyrrolylmethane
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Record name 2,2'-Dipyrrolylmethane
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Synthesis routes and methods I

Procedure details

1-Formyldipyrromethane 2 is the key precursor for the porphine synthesis described herein. Formylation of dipyrromethane via Vilsmeier or Grignard reagent mediated syntheses21 results in multiple byproducts, requiring tedious chromatographic separation for the purification of 1-formyldipyrromethane (2). The TLC and 1H NMR analyses of the crude reaction mixture obtained from Vilsmeier formylation of dipyrromethane showed the presence of three components: starting dipyrromethane (3), 1-formyldipyrromethane (2), 1,9-diformyldipyrromethane (4), and an unknown byproduct (tentatively assigned as a 2-formyldipyrromethane) in a ratio of 7:20:4:1. We were able to separate the desired 2 in 46% yield (without using a tin complexation strategy); however, the purification required lengthy column chromatography.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
46%

Synthesis routes and methods II

Procedure details

The synthesis of the β-substituted EH begins in the same manner as the prior synthesis of β-substituted dipyrromethanes (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784) but employs a number of significant improvements (FIG. 14). The iodophenyl substituted pyrrole (3) is readily prepared from 4-iodobenzaldehyde, monoethyl malonate, and tosylmethylisocyanide. The ethoxycarbonyl group was removed by treatment with NaOH in ethylene glycol at 160° C. to give the 3-(4-iodophenyl)pyrrole (4) in 91% yield as pale brown crystals. It is noteworthy that this single-step decarboxylation is superior to the two-step transformation on similar pyrrole compounds (Pavri, N. R.; Trudell, M. L. J. Org. Chem. 1997, 62, 2649-2651). Vilsmeier-Haack formylation of 4 yielded a mixture of two regioisomers (˜6:1 ratio) which were readily distinguished by 1 H NMR spectroscopy (See Experimental Section). The major isomer was the desired compound (5) and was obtained in pure form by recrystallization in 62% yield. Protection of the pyrrolic nitrogen with the BOC group (Tietze, L. F.; Kettschau, G.; Heitmann, K. Synthesis 1996, 851-857) gave pyrrole 6 in quantitative yield. Reduction to alcohol 7 was achieved by treatment with LiBH4 at low temperature (longer reaction time or higher temperature led to the over-reduced and deprotected compound 2-methyl-3-(4-iodophenyl)pyrrole). Treatment of 7 with excess pyrrole under acidic conditions furnished the β-substituted, mono-protected dipyrromethane 8 in 68% yield. Excess pyrrole is necessary to minimize the formation of the tripyrromethane, while protection of the pyrrolic nitrogen is necessary to facilitate the reaction, avoid self condensation and allow the subsequent selective monoacylation. This methodology afforded the β-substituted dipyrromethane as a single regioisomer, in contrast to earlier methodology which gave a mixture of two regioisomers (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784).
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Name
2-methyl-3-(4-iodophenyl)pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

meso-(Thiazol-2-yl)dipyrromethane (14). In a foil-covered 250-mL three-necked flask, equipped with a magnetic stirrer and a N2 inlet, was placed 2-thiazolecarboxaldehyde (13, 0.97 g, 8.6 mmol) (Dondoni, A.; Fantin, G.; Fogagnolo, M.; Medici, A.; Pedrini, P. Synthesis 1987, 998–1001), CH2Cl2 (35 mL), and pyrrole (7.2 mL, 104 mmol). The reaction mixture was stirred for 10 min, then TFA (0.26 mL, 3.4 mmol) was added. After a stirring period of 1 h at room temperature, the reaction mixture was transferred to a separatory funnel and washed with saturated aqueous NaHCO3 (50 mL), H2O (50 mL), and brine (50 mL). The organic layer was dried (Na2SO4), filtered and concentrated in vacuo. The residue was dissolved in CH2Cl2 (50 mL), and adsorbed onto silica gel (3 g). Purification by column chromatography (1:1 ether:hexanes) provided dipyrromethane 14 (1.22 g, 62%) as a solid: 1H NMR (300 MHz, CDCl3) δ 5.78 (s, 1H), 6.04 (s, 2H), 6.15 (m, 2H), 6.71 (m, 2H), 7.20 (d, 1H), 7.74 (d, 1H). 8.8: (br s, 1H). 2. 5,15-Bis(4-carbomethoxyphenyl)-10,20-(thiazol-2-yl)porphyrin (15).
[Compound]
Name
(Thiazol-2-yl)dipyrromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Three
Quantity
7.2 mL
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
62%

Synthesis routes and methods IV

Procedure details

In a foil-covered 250-mL three-necked flask, equipped with a magnetic stirrer and N2 inlet, was placed 5-thiazolecarboxaldehyde (1. 0.88 g, 7.81 mmol) (Dondoni, A.; Fantin, G.; Fogagnolo, M., Medici, A.; Pedrini, P. Synthesis 1987, 998–1001), CH2Cl2 (30 mL), and pyrrole (6 mL, 87 mmol). The reaction mixture was stirred for 10 min. then TFA (0.25 mL, 3.2 mmol) was added. After a stirring period of 2 h at room temperature, the reaction mixture was transferred to a separatory funnel and washed with saturated aqueous NaHCO3 (50 mL), H2O (50 mL) and brine (50 mL). The organic layer was dried (Na2SO4), filtered, and concentrated in vacuo. The residue was dissolved in CH2Cl2 (50 mL) and adsorbed onto silica gel (3 g). Purification by column chromatography (gradient elution 33–67% EtOAc hexanes) provided dipyrromethane 2 (0.95 g, 52%) as a gray solid: 1H NMR (300 MHz. CDCl3) δ 5.74 (s, 1H), 6.02 (m, 2H), 6.17 (m, 2H), 6.70 (m, 2H), 7.58 (s, 1 H). 8.19 (br s, 2H), 8.68 (s, 1H).
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
52%

Synthesis routes and methods V

Procedure details

To a solution of p-formaldehyde (1100 mg, 35 mmol) in pyrrole (50 ml, 720 mmol), at 50° C., TFA (416 mg, 3.5 mmol) was added. The reaction mixture was kept under magnetic stirring, at room temperature, for 30 minutes, then ethyl acetate was added and the solution washed with NaHCO3 saturated solution, then the organic phase was dried on Na2SO4. After evaporation the crude product was purified by chromatography on silica gel (Petroleum Ether/Ethyl acetate 4/1+1% TEA). 1950 mg (yield 38%) of the product were obtained.
[Compound]
Name
p-formaldehyde
Quantity
1100 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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